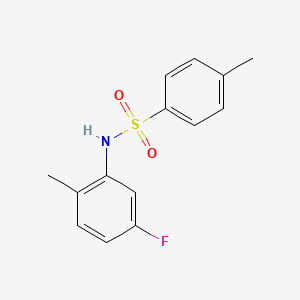

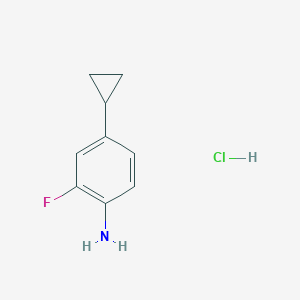

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide, also known as FMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBS is a sulfonamide derivative that has been synthesized through a simple and efficient method.

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, and Computational Study A new compound closely related to N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide, specifically N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), has been synthesized and analyzed. The compound's structure was determined using Single Crystal X-ray Diffraction (SCXRD) and spectroscopic tools, and its properties were explored through Density Functional Theory (DFT) computations and Molecular Dynamics (MD) simulations. These studies provided insights into the compound's structural and electronic properties, intermolecular interactions, and reactivity descriptors (Murthy et al., 2018).

Crystallographic Studies

Crystal Structures of Fluorobenzoylbenzenesulfonamide Derivatives N-(4-fluorobenzoyl)-benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide, compounds similar to N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide, were studied for their crystal structures. Analysis of the packing patterns, intermolecular interactions, and Hirshfeld surfaces was conducted. These studies revealed details about the hydrogen bond interactions and the role of certain atoms as hydrogen bond acceptors in the crystal structures (Suchetan et al., 2015).

Reactivity and Selectivity Studies

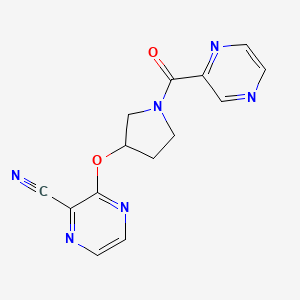

Fluorination of Unprotected 2-Aminopyrimidines A study involving N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, a derivative related to N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide, demonstrated a chemoselective fluorination process. This process highlighted the significance of substituents in preserving potency and increasing selectivity in chemical reactions (Wang et al., 2017).

Computational Studies

Quantum Chemical and Molecular Dynamics Simulation Studies N-(5-fluoro-2-(methylthio)pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, a derivative with structural similarities, was investigated for its adsorption and corrosion inhibition properties on iron surfaces. The study involved quantum chemical calculations and molecular dynamics simulations to understand the reactivity and interaction with metal surfaces (Kaya et al., 2016).

Spectroscopic and Structural Analyses

Single-Crystal X-ray and Solid-State NMR Characterization N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide and its hydrochloride form, compounds with structural relevance, underwent structural investigation through single-crystal X-ray diffraction and solid-state NMR. These studies provided detailed insights into the molecular structures and dynamic behaviors of these compounds (Pawlak et al., 2021).

properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-14-9-12(15)6-5-11(14)2/h3-9,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKWVCRSYIKOGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619245.png)

![2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2619246.png)

![7-[(4-Chlorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![(4-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2619261.png)